Propylene glycol diethylhexanoate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

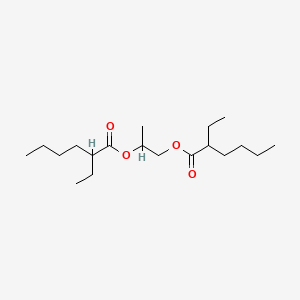

Structure

3D Structure

Propiedades

Número CAS |

93981-97-6 |

|---|---|

Fórmula molecular |

C19H36O4 |

Peso molecular |

328.5 g/mol |

Nombre IUPAC |

2-(2-ethylhexanoyloxy)propyl 2-ethylhexanoate |

InChI |

InChI=1S/C19H36O4/c1-6-10-12-16(8-3)18(20)22-14-15(5)23-19(21)17(9-4)13-11-7-2/h15-17H,6-14H2,1-5H3 |

Clave InChI |

RYKSMKFLIHUEBL-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)OCC(C)OC(=O)C(CC)CCCC |

SMILES canónico |

CCCCC(CC)C(=O)OCC(C)OC(=O)C(CC)CCCC |

Otros números CAS |

93981-97-6 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis of Propylene Glycol Di-2-ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory synthesis of propylene (B89431) glycol di-2-ethylhexanoate, a versatile diester with applications in various fields, including pharmaceuticals and cosmetics. The document details the underlying chemical reaction, experimental protocols, and purification methods, supported by quantitative data and characterization techniques.

Introduction

Propylene glycol di-2-ethylhexanoate is a branched-chain diester synthesized from propylene glycol and 2-ethylhexanoic acid. Its properties, such as low viscosity, good stability, and excellent solvency, make it a valuable component in drug formulations, acting as a vehicle for active pharmaceutical ingredients. This guide focuses on the direct esterification method for its laboratory-scale preparation.

Synthesis of Propylene Glycol Di-2-ethylhexanoate

The primary method for synthesizing propylene glycol di-2-ethylhexanoate is the Fischer-Speier esterification of propylene glycol with two equivalents of 2-ethylhexanoic acid. The reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the formation of the diester product.

Reaction Mechanism

The synthesis proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid is first protonated by the acid catalyst, making the carbonyl carbon more electrophilic. The hydroxyl groups of propylene glycol then act as nucleophiles, attacking the activated carbonyl carbon. This is followed by the elimination of a water molecule to form the ester linkage. This process occurs sequentially at both hydroxyl groups of the propylene glycol molecule.

Propylene Glycol Diethylhexanoate (CAS No. 93981-97-6): A Technical Guide for Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propylene (B89431) Glycol Diethylhexanoate (PGDEH), a diester of propylene glycol and 2-ethylhexanoic acid, is a versatile excipient with potential applications in pharmaceutical formulations. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and potential roles in drug delivery, particularly in topical and oral formulations. While its use in the pharmaceutical industry is not as extensively documented as its application in cosmetics, its properties as an emollient, solvent, and potential penetration enhancer warrant further investigation for drug development. This document summarizes available quantitative data, outlines relevant experimental protocols, and discusses safety and regulatory considerations to guide researchers in evaluating PGDEH as a pharmaceutical excipient.

Introduction

Propylene Glycol Diethylhexanoate (CAS No. 93981-97-6) is a branched-chain diester with a low viscosity and a non-greasy feel.[1] Primarily utilized in the cosmetics industry as an emollient and skin-conditioning agent, its physicochemical properties suggest its potential as a valuable excipient in pharmaceutical formulations.[2] This guide aims to consolidate the available technical information on PGDEH to support its exploration in drug delivery research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is crucial for formulation development, as they influence solubility, stability, and sensory characteristics of the final drug product.

| Property | Value | Reference |

| CAS Number | 93981-97-6 | [3] |

| Molecular Formula | C19H36O4 | [4] |

| Molecular Weight | 328.49 g/mol | [4] |

| Appearance | Clear, colorless to pale yellow liquid | [5] |

| Odor | Odorless to faint characteristic odor | [5] |

| Solubility | Insoluble in water; Soluble in oils, ethanol | [4] |

| Viscosity | Low | [4] |

| LogP (calculated) | ~5.8 | [4] |

Table 1: Chemical and Physical Properties of this compound

Synthesis

The industrial synthesis of this compound typically involves the esterification of propylene glycol with 2-ethylhexanoic acid. This reaction is generally catalyzed by an acid or a base and is followed by purification steps to remove unreacted starting materials and byproducts.

Detailed Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a general method for the synthesis of this compound that can be adapted for laboratory-scale production.

Materials:

-

Propylene glycol

-

2-Ethylhexanoic acid (2.2 equivalents)

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene (B28343) (as a solvent to facilitate water removal)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Rotary evaporator

Procedure:

-

Combine propylene glycol, 2-ethylhexanoic acid, p-toluenesulfonic acid, and toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

-

Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

-

The resulting crude product can be further purified by vacuum distillation to obtain high-purity this compound.

Pharmaceutical Applications

While not a widely documented pharmaceutical excipient, the properties of PGDEH suggest its utility in several drug delivery applications.

Topical and Transdermal Drug Delivery

As an emollient with good spreading properties, PGDEH can be a valuable component in topical formulations such as creams, lotions, and gels. Its lipophilic nature may also contribute to enhancing the penetration of certain active pharmaceutical ingredients (APIs) through the stratum corneum. Propylene glycol, the parent molecule, is a known penetration enhancer, and this property may be shared by its esters.[6]

Oral Drug Delivery and Solubility Enhancement

For poorly water-soluble drugs (Biopharmaceutics Classification System Class II and IV), lipid-based formulations are a common strategy to improve oral bioavailability. PGDEH, with its oily nature and potential to solubilize lipophilic APIs, could be investigated as a lipid component in formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS).[7] The goal of SEDDS is to form a fine oil-in-water emulsion in the gastrointestinal tract, thereby increasing the surface area for drug absorption.

Experimental Protocols for Pharmaceutical Evaluation

The following are generalized protocols that can be adapted to evaluate the potential of this compound as a pharmaceutical excipient.

Protocol for Evaluating API Solubility

Objective: To determine the saturation solubility of a poorly water-soluble API in this compound.

Materials:

-

Active Pharmaceutical Ingredient (API) powder

-

This compound

-

Vials with screw caps

-

Shaking incubator or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system

-

Calibrated analytical balance

Procedure:

-

Add an excess amount of the API powder to a known volume (e.g., 1 mL) of this compound in a sealed vial.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 48-72 hours) to ensure equilibrium is reached.

-

After incubation, centrifuge the samples at a high speed to separate the undissolved API.

-

Carefully collect a known volume of the supernatant and dilute it with a suitable solvent in which the API is freely soluble.

-

Analyze the concentration of the API in the diluted sample using a validated HPLC method.

-

Calculate the saturation solubility of the API in this compound, typically expressed in mg/mL.

Protocol for In Vitro Skin Permeation Study

Objective: To evaluate the effect of this compound on the skin permeation of a topical API.

Materials:

-

Franz diffusion cells

-

Excised human or animal skin (e.g., porcine ear skin)

-

Test formulation containing the API and this compound

-

Control formulation (without this compound)

-

Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent if needed)

-

HPLC system

Procedure:

-

Prepare the excised skin by removing subcutaneous fat and hair.

-

Mount the skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

-

Fill the receptor compartment with the receptor solution and maintain it at 32°C ± 1°C.

-

Apply a finite dose of the test and control formulations to the surface of the skin in the donor compartment.

-

At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh receptor solution.

-

Analyze the concentration of the API in the receptor solution samples using a validated HPLC method.

-

At the end of the study, dismount the skin, and determine the amount of API retained in the skin.

-

Calculate the cumulative amount of API permeated per unit area over time and determine the steady-state flux.

Safety and Toxicology

The safety of propylene glycol esters, including this compound, has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that they are safe for use in cosmetics when formulated to be non-irritating.[8] Propylene glycol itself is generally recognized as safe (GRAS) for use in food and as a pharmaceutical excipient.[9]

Quantitative Toxicological Data (for related compounds):

-

Propylene Glycol: Oral LD50 in rats is in the range of 20-30 g/kg.[10]

-

Propylene Glycol Dicaprylate/Dicaprate: A 90-day oral toxicity study in rats showed a No-Observed-Adverse-Effect Level (NOAEL) of 1000 mg/kg/day.[1]

While specific preclinical and clinical safety data for the pharmaceutical use of this compound are limited, the available information on related compounds suggests a low order of toxicity. However, for any new pharmaceutical application, a thorough toxicological evaluation according to regulatory guidelines is necessary.

Regulatory Status

A search of the U.S. Food and Drug Administration (FDA) Inactive Ingredient Database did not yield a specific entry for "this compound" (CAS 93981-97-6).[10][11] This suggests that it may not have been used in an FDA-approved drug product. The European Medicines Agency (EMA) provides guidelines on excipients, and while propylene glycol and its esters are mentioned, specific information on the diethylhexanoate ester is not detailed.[12] Researchers and developers should consult with regulatory authorities to determine the requirements for using this compound as a novel excipient in a pharmaceutical formulation.

Conclusion

This compound presents several desirable properties for a pharmaceutical excipient, including its liquid nature, low viscosity, non-greasy feel, and potential to act as a solvent and penetration enhancer. While its application has been predominantly in the cosmetics sector, its potential in topical and oral drug delivery systems for poorly soluble drugs is an area ripe for exploration. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications. However, the limited availability of specific pharmaceutical data, particularly regarding its regulatory acceptance and quantitative performance in drug formulations, highlights the need for further research to fully establish its role in drug development. Researchers are encouraged to use the provided protocols as a starting point for their investigations into this promising, yet under-explored, excipient.

References

- 1. Strategies to Improve the Transdermal Delivery of Poorly Water-Soluble Non-Steroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. ewg.org [ewg.org]

- 4. This compound | C19H36O4 | CID 21960538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cir-safety.org [cir-safety.org]

- 9. ema.europa.eu [ema.europa.eu]

- 10. fda.gov [fda.gov]

- 11. Propylene Glycol | Excipients Product | FDA Inactive Ingredient Database | Pharmacompass.com [pharmacompass.com]

- 12. Propylene glycol and esters - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Physical and chemical characteristics of propylene glycol esters

An In-depth Technical Guide on the Physical and Chemical Characteristics of Propylene (B89431) Glycol Esters

For Researchers, Scientists, and Drug Development Professionals

Propylene glycol esters are a versatile class of compounds synthesized from the esterification of propylene glycol with fatty acids.[1][2] These esters, which include monoesters and diesters, are widely utilized across the pharmaceutical, cosmetic, and food industries due to their functional properties as emulsifiers, stabilizers, solvents, and penetration enhancers.[3][4][5] Their lipophilic nature, combined with the ability to modify viscosity and enhance the solubility of active pharmaceutical ingredients (APIs), makes them valuable excipients in various formulations, particularly in topical and transdermal drug delivery systems.[3][6][7]

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of common propylene glycol esters, detailed experimental protocols for their analysis, and visual representations of key processes.

Physical and Chemical Properties

Propylene glycol esters are characterized by a range of physical and chemical properties that are dictated by the fatty acid chain length and the degree of esterification (mono- or di-ester). These properties are critical for formulation development, determining the texture, stability, and release characteristics of the final product.

General Properties

Propylene glycol esters are typically white to cream-colored waxy solids, powders, or clear, oily liquids.[8][9][10] They are generally insoluble or poorly soluble in water but soluble in organic solvents like ethanol (B145695) and ethyl acetate.[9][11][12] As non-ionic surfactants, they possess excellent emulsifying, wetting, and dispersing properties.[10][11]

Quantitative Data Summary

The quantitative physical and chemical data for several common propylene glycol esters are summarized in the tables below for easy comparison.

Table 1: Physical Properties of Propylene Glycol Esters

| Property | Propylene Glycol Monostearate (PGMS) | Propylene Glycol Dilaurate | Propylene Glycol (for reference) |

| IUPAC Name | 2-Hydroxypropyl stearate[13] | 2-dodecanoyloxypropyl dodecanoate[14] | Propane-1,2-diol[15] |

| CAS Number | 1323-39-3[11] | 22788-19-8[14] | 57-55-6[15] |

| Molecular Formula | C21H42O3 | C27H52O4[14] | C3H8O2[15] |

| Molecular Weight | ~342.56 g/mol | 440.7 g/mol [14] | 76.095 g·mol−1[15] |

| Appearance | White powder or flake solid[8][11] | Clear, colorless or slightly yellow oily liquid[9] | Colorless, viscous liquid[15] |

| Melting Point | 35 °C[11] | - | -59 °C[15] |

| Boiling Point | 196 °C at 91 mmHg[11] | - | 188.2 °C[15] |

| Density | 0.88 g/cm³[11] | - | 1.036 g/cm³[15] |

| Refractive Index | 1.5192[11] | - | - |

| Water Solubility | 6.205 µg/L at 25°C (practically insoluble)[11] | Practically insoluble in water[9] | Miscible[15] |

| Organic Solvent Solubility | Soluble in ethanol and other organic solvents[11] | Very soluble in alcohol, methanol, and methylene (B1212753) chloride[9] | Miscible with acetone, chloroform, ethanol[15] |

Table 2: Formulation-Relevant Properties of Propylene Glycol Esters

| Property | Propylene Glycol Monostearate (PGMS) | Propylene Glycol Dicaprylate/Dicaprate | Propylene Glycol (for reference) |

| HLB Value | 3.4[11] | 9.0[16] | ~4-6 (as a co-surfactant)[17][18] |

| Primary Function | Emulsifier, Emollient, Stabilizer[8][19] | Emollient, Viscosity Agent[3] | Solvent, Humectant, Preservative[7][20] |

| LogP | 7.67 at 25°C[11] | - | -0.92[21] |

| E-Number | E477[19] | - | E1520[15] |

Synthesis and Production

Propylene glycol esters are primarily produced through chemical synthesis. The choice of method can influence the final product's composition, particularly the ratio of monoesters to diesters.

Synthesis Routes

There are several established routes for the synthesis of propylene glycol esters:

-

Direct Esterification: This is a reaction between propylene glycol and a fatty acid, which typically yields a mixture of mono- and diesters.[22]

-

Transesterification: This process involves reacting propylene glycol with triglycerides (fats or oils) in the presence of a catalyst.[22] This method is common commercially due to the lower cost of triglycerides compared to fatty acids.[22]

-

Reaction with Propylene Oxide: Reacting propylene oxide directly with a fatty acid can also produce a mixture of monoester isomers.[22]

-

Enzymatic Synthesis: The use of immobilized lipases offers a milder reaction condition (e.g., 60-70°C) and can produce a high-purity product with minimal purification required.[3]

General Synthesis Workflow

The diagram below illustrates a generalized workflow for the chemical synthesis of propylene glycol esters via transesterification, a common industrial method.

Experimental Protocols

Accurate characterization of propylene glycol esters is crucial for quality control and formulation performance. Gas chromatography and thermal analysis are key analytical techniques.

Gas Chromatography (GC) for Assay and Purity

Gas chromatography is the primary method for determining the composition of propylene glycol esters, including the content of mono- and diesters, and free propylene glycol.[12][23]

Methodology:

-

Sample Preparation (Silylation):

-

Accurately weigh approximately 100 mg of the homogenized sample into a 25-mL volumetric flask.[12]

-

Dilute to volume with an internal standard solution (e.g., n-heptadecane in pyridine).[12]

-

Transfer 0.8 mL of this solution to a 2.5-mL screw-cap vial.[12]

-

Add 0.3 mL of N,N-bis(trimethylsilyl)fluoroacetamide (BSTFA) and 0.1 mL of trimethylchlorosilane (TMCS) as silylating agents.[12]

-

Close the vial, shake vigorously, and heat at approximately 70°C for 20 minutes to complete the derivatization.[12]

-

-

Instrumental Analysis:

-

Instrument: Gas chromatograph equipped with a flame ionization detector (FID).[12]

-

Column: Fused silica (B1680970) capillary column (12-25 m, 0.25-0.35 mm i.d.) with a 95% methyl- 5% phenyl silicone coating (or similar polarity), film thickness 0.1-0.2 µm.[12]

-

Injection: 1-5 µL, split injection (ratio 1:10-1:50) or on-column injection.[12]

-

Carrier Gas: Helium at a flow rate of 2-5 mL/min.[12]

-

Temperature Program:

-

-

Data Analysis:

-

Identify peaks by comparing retention times with those of known reference standards (e.g., propylene glycol, propylene glycol monostearate).[12]

-

Quantify the components by comparing peak areas to that of the internal standard. The total content of monoesters is calculated using the response factor of a primary monoester standard, such as propylene glycol monostearate.[12]

-

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and decomposition profile of propylene glycol esters, which is critical for assessing their behavior during manufacturing and storage.[24][25]

Methodology (General TGA):

-

Sample Preparation:

-

Instrumental Analysis:

-

Data Analysis:

-

The instrument records the sample mass as a function of temperature.

-

The resulting TGA curve (mass % vs. temperature) is analyzed to determine the onset decomposition temperature.[24] The derivative of this curve (DTG) shows the rate of mass loss and helps pinpoint decomposition events more accurately.[24][26]

-

Logical and Experimental Workflows

Visualizing workflows can clarify complex analytical and formulation processes. The following diagrams illustrate key decision-making and experimental pathways.

Analytical Workflow for Quality Control

This diagram outlines the process for the comprehensive quality control analysis of a propylene glycol ester sample.

Role in Permeation Enhancement

In drug development, propylene glycol esters are often used to enhance the permeation of APIs through the skin. This diagram illustrates their logical role in a topical formulation designed for transdermal delivery.

References

- 1. researchgate.net [researchgate.net]

- 2. molkem.com [molkem.com]

- 3. Propylene Glycol Dilaurate | 22788-19-8 | Benchchem [benchchem.com]

- 4. cnadditives.com [cnadditives.com]

- 5. The Science Behind Propylene Glycol Esters of Fatty Acid: How They Work Wonders-Honest Food_Food Emulsifier_Compound Food Improver [en.zzhonest.com]

- 6. Insights on production mechanism and industrial applications of renewable propylene glycol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vaccinelab.alfa-chemistry.com [vaccinelab.alfa-chemistry.com]

- 8. PROPYLENE GLYCOL MONOSTEARATE - Ataman Kimya [atamanchemicals.com]

- 9. PROPYLENE GLYCOL DILAURATE | 22788-19-8 [chemicalbook.com]

- 10. Propylene Glycol Esters of Fatty Acids in Food [cnchemsino.com]

- 11. nanotrun.com [nanotrun.com]

- 12. fao.org [fao.org]

- 13. PROPYLENE GLYCOL MONOSTEARATE (CONTAINS CA. 35% MONOPALMITATE) | 1323-39-3 [chemicalbook.com]

- 14. Propylene Glycol Dilaurate | C27H52O4 | CID 90838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Propylene glycol - Wikipedia [en.wikipedia.org]

- 16. pharmaexcipients.com [pharmaexcipients.com]

- 17. ukm.my [ukm.my]

- 18. The relationship between dipropylene glycol and HLB value - News - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

- 19. Propylene Glycol Monostearate Uses in Foods [cnchemsino.com]

- 20. ema.europa.eu [ema.europa.eu]

- 21. atsdr.cdc.gov [atsdr.cdc.gov]

- 22. US6723863B2 - Methods for the preparation of propylene glycol fatty acid esters - Google Patents [patents.google.com]

- 23. atsdr.cdc.gov [atsdr.cdc.gov]

- 24. benchchem.com [benchchem.com]

- 25. mdpi.com [mdpi.com]

- 26. psecommunity.org [psecommunity.org]

Spectroscopic and Synthetic Profile of Propylene Glycol Di(2-ethylhexanoate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for propylene (B89431) glycol di(2-ethylhexanoate). Due to the limited availability of public experimental spectroscopic data for this specific diester, this document presents the known spectroscopic data for its precursor, propylene glycol, and offers a predictive analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral features of the final product. Detailed, generalized experimental protocols for obtaining NMR and IR spectra of liquid esters are also provided to guide researchers in their analytical workflows. Furthermore, a logical workflow for the synthesis of propylene glycol di(2-ethylhexanoate) is illustrated.

Introduction

Propylene glycol di(2-ethylhexanoate) is a diester formed from the reaction of propylene glycol with two equivalents of 2-ethylhexanoic acid. It belongs to the class of propylene glycol esters, which find applications in various industries, including cosmetics, as emollients and skin conditioning agents. A thorough understanding of its spectroscopic properties is crucial for its identification, quality control, and characterization in research and development settings. This guide aims to provide a comprehensive resource on the spectroscopic and synthetic aspects of this compound.

Spectroscopic Data

Spectroscopic Data of Propylene Glycol

The following tables summarize the available experimental spectroscopic data for propylene glycol.

Table 1: ¹H NMR Spectroscopic Data of Propylene Glycol

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.9 - 4.0 | Multiplet | -CH- (methine) |

| ~3.4 - 3.5 | Multiplet | -CH₂- (methylene) |

| ~1.1 | Doublet | -CH₃ (methyl) |

Solvent: D₂O[1]

Table 2: ¹³C NMR Spectroscopic Data of Propylene Glycol

| Chemical Shift (ppm) | Assignment |

| ~68.2 | -CH- (methine) |

| ~67.8 | -CH₂- (methylene) |

| ~18.6 | -CH₃ (methyl) |

Solvent: CDCl₃[2]

Table 3: IR Spectroscopic Data of Propylene Glycol

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 (broad) | O-H stretch (hydroxyl) |

| ~2970 - 2850 | C-H stretch (aliphatic) |

| ~1040 | C-O stretch (primary alcohol) |

| ~1080 | C-O stretch (secondary alcohol) |

Sample Phase: Liquid film[3][4]

Predicted Spectroscopic Features of Propylene Glycol Di(2-ethylhexanoate)

The esterification of propylene glycol with 2-ethylhexanoic acid to form propylene glycol di(2-ethylhexanoate) would result in predictable changes in the NMR and IR spectra.

-

¹H NMR: The proton signals of the propylene glycol backbone would experience a downfield shift due to the deshielding effect of the adjacent ester carbonyl groups. The methine (-CH-) proton would likely shift to around 5.0 ppm, and the methylene (B1212753) (-CH₂-) protons to around 4.2 ppm. The methyl (-CH₃) protons of the propylene glycol moiety would also shift slightly downfield. The complex multiplet signals for the 2-ethylhexanoyl chains would be observed between approximately 0.8 and 2.3 ppm.

-

¹³C NMR: The carbon signals of the propylene glycol backbone would also shift downfield. The methine and methylene carbons would be expected in the 65-75 ppm region. A new signal corresponding to the ester carbonyl carbon would appear around 170-175 ppm. The signals for the carbons of the 2-ethylhexanoyl chains would be present in the aliphatic region (approximately 10-40 ppm).

-

IR Spectroscopy: The most significant change would be the disappearance of the broad O-H stretching band from propylene glycol around 3300 cm⁻¹. A strong, sharp absorption band characteristic of the ester C=O stretch would appear around 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester group would be visible in the 1150-1250 cm⁻¹ region. The aliphatic C-H stretching bands would remain in the 2850-2970 cm⁻¹ range.

Experimental Protocols

The following are detailed, generalized protocols for obtaining NMR and IR spectra of liquid esters like propylene glycol di(2-ethylhexanoate).

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for preparing and running a liquid sample for ¹H and ¹³C NMR analysis.[5][6][7]

3.1.1. Sample Preparation [5][6]

-

Sample Quantity: For ¹H NMR, accurately weigh 5-20 mg of the liquid ester. For ¹³C NMR, a higher quantity of 20-50 mg is recommended.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (B151607) (CDCl₃) is a common choice for nonpolar organic compounds.

-

Dissolution: Add approximately 0.6 mL of the deuterated solvent to the sample in a clean, dry vial. Gently vortex or sonicate to ensure complete dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. The liquid level should be between 4.0 and 5.0 cm from the bottom of the tube.

-

Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue and a suitable solvent (e.g., ethanol) to remove any residues. Cap the tube securely.

3.1.2. NMR Experiment Acquisition [6]

-

Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Locking: The spectrometer will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized through an automated or manual shimming process to achieve high resolution.

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal reception.

-

Acquisition: Set the appropriate experimental parameters (e.g., number of scans, spectral width, relaxation delay) and initiate the data acquisition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the procedure for acquiring an FT-IR spectrum of a liquid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.[8][9]

3.2.1. Sample Preparation and Analysis [8][10]

-

Background Spectrum: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Acquire a background spectrum to account for atmospheric and crystal absorbances.

-

Sample Application: Place a small drop of the liquid ester directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

-

Spectrum Acquisition: Initiate the sample scan. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands.

-

Cleaning: After the measurement, thoroughly clean the ATR crystal with an appropriate solvent to remove any sample residue.

Synthesis Workflow

Propylene glycol di(2-ethylhexanoate) can be synthesized via the Fischer esterification of propylene glycol with 2-ethylhexanoic acid, typically in the presence of an acid catalyst. The following diagram illustrates the logical workflow of this synthesis and subsequent purification.

Caption: Synthesis and purification workflow for propylene glycol di(2-ethylhexanoate).

Conclusion

While direct experimental spectroscopic data for propylene glycol di(2-ethylhexanoate) remains elusive in the public domain, this technical guide provides a foundational understanding of its expected spectral characteristics based on the known data of its precursor and general principles of spectroscopy. The detailed experimental protocols for NMR and IR spectroscopy offer practical guidance for researchers aiming to characterize this and similar liquid ester compounds. The illustrative synthesis workflow provides a logical framework for its preparation in a laboratory setting. This document serves as a valuable resource for professionals in chemistry and drug development, facilitating a more informed approach to the analysis and synthesis of propylene glycol di(2-ethylhexanoate).

References

- 1. hmdb.ca [hmdb.ca]

- 2. researchgate.net [researchgate.net]

- 3. Propylene Glycol [webbook.nist.gov]

- 4. Propylene glycol(57-55-6) IR Spectrum [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. publish.uwo.ca [publish.uwo.ca]

- 8. benchchem.com [benchchem.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. orgchemboulder.com [orgchemboulder.com]

Toxicological Profile of Propylene Glycol Di(2-ethylhexanoate): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data is available for Propylene (B89431) Glycol Di(2-ethylhexanoate). The following profile is substantially based on a read-across approach from toxicological data of structurally similar compounds, primarily propylene glycol and other propylene glycol esters, as well as the known toxicological profile of 2-ethylhexanoic acid. This approach is a scientifically accepted method for predicting the toxicity of substances with similar chemical structures and metabolic pathways.

Executive Summary

Propylene Glycol Di(2-ethylhexanoate) is a diester of propylene glycol and 2-ethylhexanoic acid. Based on data from analogous compounds, it is expected to have a low order of acute toxicity via oral and dermal routes. It is anticipated to be minimally irritating to the skin and eyes and is unlikely to be a skin sensitizer. The available data on related propylene glycol esters suggest no significant concerns for mutagenicity or carcinogenicity. Reproductive and developmental toxicity are also not expected at reasonably anticipated exposure levels. The primary metabolic pathway is likely hydrolysis to propylene glycol and 2-ethylhexanoic acid, both of which have well-characterized metabolic fates.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 2-(2-ethylhexanoyloxy)propyl 2-ethylhexanoate |

| Synonyms | Propylene Glycol Diethylhexanoate |

| CAS Number | 93981-97-6 |

| Molecular Formula | C19H36O4 |

| Molecular Weight | 328.5 g/mol |

| Appearance | Viscous, colorless, odorless liquid |

| Solubility | Insoluble in water; soluble in organic solvents |

Toxicological Data Summary

The following tables summarize the toxicological data for propylene glycol and related esters. These values provide an estimation of the toxicological profile of Propylene Glycol Di(2-ethylhexanoate).

Table 1: Acute Toxicity

| Test | Species | Route | Endpoint | Value | Reference |

| Acute Oral Toxicity (Propylene Glycol) | Rat | Oral | LD50 | 22 to 33.5 g/kg bw[1] | [1] |

| Acute Dermal Toxicity (Propylene Glycol) | Rabbit | Dermal | LD50 | >20.8 g/kg bw | [2] |

| Acute Oral Toxicity (Propylene Glycol Laurate) | Rat | Oral | LD50 | >34.6 g/kg | [3] |

| Acute Oral Toxicity (Propylene Glycol Monostearate) | Rat | Oral | LD50 | >32 g/kg | [3] |

Table 2: Irritation and Sensitization

| Test | Species | Result | Reference |

| Skin Irritation (Propylene Glycol Dicaprylate/Dicaprate) | Rabbit | Minimally irritating | [3] |

| Skin Irritation (Propylene Glycol Laurate) | Rabbit | Slightly irritating | [3] |

| Skin Sensitization (Propylene Glycol) | Human | Very low sensitization potential | [4][5] |

| Skin Sensitization (Product with 1.5%-2.5% PGS) | Human | No evidence of sensitization | [3] |

| Eye Irritation (Propylene Glycol) | Rabbit | Mildly irritating | [2] |

Table 3: Repeated Dose Toxicity

| Test | Species | Route | NOAEL | Reference |

| 90-Day Study (Propylene Glycol Dicaprylate/Dicaprate) | Rat | Oral | 1000 mg/kg/d | [3] |

| Chronic Study (Propylene Glycol) | Rat | Oral (in feed) | 2.5 g/kg bw/day | [2] |

| Chronic Study (Propylene Glycol) | Dog | Oral (in diet) | 2 g/kg bw/day | [6] |

Table 4: Genotoxicity

| Test Type | Test System | Result | Reference |

| Ames Test (Propylene Glycol Monostearate) | S. typhimurium | Negative | [3] |

| In vitro Microbial Assays (Propylene Glycol) | Various strains | Negative | [7] |

| Sister Chromatid Exchange (Propylene Glycol) | Chinese hamster cells | Negative | [7] |

| In vivo Micronucleus, Dominant Lethal, Chromosome Aberration (Propylene Glycol) | Various | Negative | [2] |

Table 5: Reproductive and Developmental Toxicity

| Test | Species | Route | NOAEL | Reference |

| Developmental Toxicity (Propylene Glycol) | Mouse | Oral | 10,400 mg/kg bw/day | [8][9] |

| Developmental Toxicity (Propylene Glycol) | Rat | Oral | 1,600 mg/kg bw/day | [9] |

| Developmental Toxicity (Propylene Glycol) | Rabbit | Oral | 1,230 mg/kg bw/day | [9] |

| Continuous Breeding Study (Propylene Glycol) | Mouse | Oral (in drinking water) | 10,100 mg/kg bw/day | [8][9] |

Experimental Protocols

The following are generalized experimental protocols for key toxicological studies, based on internationally accepted guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).[10][11][12]

Acute Oral Toxicity (Based on OECD TG 425)

-

Principle: A stepwise procedure is used to determine the LD50 with a minimum number of animals.[13]

-

Test Animals: Typically, young adult female rats are used.

-

Procedure:

-

A starting dose is selected based on available information.

-

A single animal is dosed.

-

If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

-

This up-and-down procedure continues until the stopping criteria are met.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

-

Data Collection: Mortality, clinical signs, body weight, and gross necropsy findings are recorded.

Acute Dermal Toxicity (Based on OECD TG 402)

-

Principle: To assess the toxic effects of a substance applied in a single dose to the skin.[14][15]

-

Test Animals: Rats, rabbits, or guinea pigs with healthy, intact skin are used.[16]

-

Procedure:

-

The fur is removed from the dorsal area of the trunk of the test animals.

-

The test substance is applied uniformly over an area of not less than 10% of the body surface area.

-

The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[17]

-

After 24 hours, the residual test substance is removed.

-

Animals are observed for 14 days for signs of toxicity and mortality.

-

-

Data Collection: Skin reactions at the site of application, clinical signs of systemic toxicity, body weight changes, and gross necropsy findings are recorded.

Skin Irritation/Corrosion (Based on OECD TG 404)

-

Principle: To assess the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.

-

Test Animals: Albino rabbits are typically used.

-

Procedure:

-

A small area of the animal's skin is clipped free of fur.

-

The test substance is applied to a small area of skin under a gauze patch.

-

The patch is removed after a specified time (e.g., 4 hours).

-

The skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

-

Data Collection: The severity of erythema and edema are scored and an overall irritation score is calculated.

Skin Sensitization (Based on OECD TG 406 - Guinea Pig Maximization Test)

-

Principle: To determine if a substance can induce a delayed-type hypersensitivity reaction.

-

Test Animals: Guinea pigs.

-

Procedure:

-

Induction Phase: The animals are initially exposed to the test substance, with and without an adjuvant, through intradermal injections and topical application to induce a hypersensitivity state.

-

Challenge Phase: After a rest period (10-14 days), the animals are challenged with a topical application of the test substance to a new skin site.

-

The skin reaction at the challenge site is observed and scored at 24 and 48 hours after the challenge.

-

-

Data Collection: The incidence and severity of skin reactions in the test group are compared to a control group.

Bacterial Reverse Mutation Test (Ames Test - Based on OECD TG 471)

-

Principle: To detect gene mutations induced by the test substance using strains of Salmonella typhimurium and Escherichia coli that have pre-existing mutations rendering them unable to synthesize an essential amino acid.

-

Procedure:

-

The bacterial strains are exposed to the test substance with and without a metabolic activation system (e.g., S9 mix from rat liver).

-

The bacteria are plated on a minimal agar (B569324) medium lacking the essential amino acid.

-

After incubation, the number of revertant colonies (colonies that have regained the ability to grow) is counted.

-

-

Data Collection: A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies compared to the negative control.

Metabolism and Toxicokinetics

Propylene glycol esters are expected to be hydrolyzed to propylene glycol and the corresponding fatty acid by esterases in the gastrointestinal tract and other tissues.[3]

-

Propylene Glycol: Propylene glycol is readily absorbed and metabolized in the liver by alcohol dehydrogenase to lactic acid and pyruvic acid, which are then incorporated into the Krebs cycle and either used for energy or in gluconeogenesis.[7][18] It has a short plasma half-life of about 4-8 hours.[19]

-

2-Ethylhexanoic Acid: This fatty acid is metabolized via beta-oxidation.

Visualizations

Experimental Workflow Diagrams

Caption: Acute Oral Toxicity (OECD 425) Workflow.

Caption: Acute Dermal Toxicity (OECD 402) Workflow.

Caption: Postulated Metabolic Pathway.

Conclusion

The toxicological profile of Propylene Glycol Di(2-ethylhexanoate), inferred from data on structurally related compounds, indicates a low potential for toxicity. It is not expected to be acutely toxic, a significant irritant or sensitizer, or to pose a genotoxic, carcinogenic, or reproductive/developmental hazard under normal conditions of use. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe as used in cosmetics when formulated to be non-irritating.[20] As with any chemical, appropriate handling and use procedures should be followed. For definitive risk assessment, further studies on the specific substance may be warranted depending on the intended use and exposure scenarios.

References

- 1. researchgate.net [researchgate.net]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. cir-safety.org [cir-safety.org]

- 4. Skin-sensitizing and irritant properties of propylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ec.europa.eu [ec.europa.eu]

- 7. HEALTH EFFECTS - Toxicological Profile for Propylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. NTP-CERHR Monograph on the Potential Human Reproductive and Developmental Effects of Propylene Glycol (PG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

- 11. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 12. OECD Guidelines | PPTX [slideshare.net]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 15. nucro-technics.com [nucro-technics.com]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. Acute dermal toxicity studies | PPTX [slideshare.net]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

- 19. juniperpublishers.com [juniperpublishers.com]

- 20. This compound | C19H36O4 | CID 21960538 - PubChem [pubchem.ncbi.nlm.nih.gov]

Environmental Fate and Degradation of Propylene Glycol Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current scientific understanding of the environmental fate and degradation of propylene (B89431) glycol esters. These compounds, widely used in pharmaceutical, cosmetic, and food industries, are of interest due to their potential release into the environment. This document details their hydrolysis, biodegradation, and abiotic degradation pathways, supported by available quantitative data, experimental methodologies, and visual representations of key processes.

Executive Summary

Propylene glycol esters are primarily degraded in the environment through a two-step process: initial hydrolysis to propylene glycol and the corresponding fatty acid, followed by the biodegradation of these components. Propylene glycol itself is readily biodegradable in soil and water, with half-lives typically in the range of a few days. The fatty acid moieties are also generally biodegradable. While specific quantitative data for the esters themselves are limited in publicly available literature, the known degradation pathways of their constituent parts suggest a low potential for environmental persistence. Abiotic degradation processes such as photolysis may contribute to their overall environmental fate, but are considered less significant than biological degradation.

Chemical Structure and Properties

Propylene glycol esters are a class of compounds formed from the esterification of propylene glycol with one or two fatty acids. The properties of a specific propylene glycol ester are determined by the nature of the fatty acid(s) attached.

Environmental Fate

The environmental fate of propylene glycol esters is governed by three main processes: hydrolysis, biodegradation, and abiotic degradation.

Hydrolysis

The primary degradation pathway for propylene glycol esters is hydrolysis of the ester bond, which releases propylene glycol and the corresponding fatty acid(s). This process can be both chemically and enzymatically mediated.

Chemical Hydrolysis: The rate of chemical hydrolysis is influenced by pH and temperature. Generally, ester hydrolysis is faster under alkaline conditions compared to neutral or acidic conditions.

Enzymatic Hydrolysis: In biological systems and the environment, hydrolysis is often catalyzed by enzymes called esterases or lipases. Studies have shown that pancreatic lipase (B570770) and steapsin can hydrolyze propylene glycol monostearate and distearate.[1] This enzymatic activity is expected to be the predominant initial step in the degradation of these esters in environments rich in microbial life.

Quantitative Data on Hydrolysis: Specific kinetic data for the hydrolysis of various propylene glycol fatty acid esters under different environmental conditions (pH, temperature) is not readily available in the reviewed literature. One study on propylene glycol monomethyl ether acetate (B1210297) (PGMEA), a related but structurally different compound, demonstrated rapid hydrolysis in vivo and in vitro, with half-lives in the order of minutes.[2]

Table 1: Hydrolysis Data for Propylene Glycol Monomethyl Ether Acetate (PGMEA) (Illustrative)

| Matrix | Concentration (µg/mL) | Half-life (minutes) | Reference |

| Rat Blood | 5 | 16 | [2] |

| Rat Blood | 50 | 15 | [2] |

| Human Blood | 5 | 36 | [2] |

| Human Blood | 50 | 34 | [2] |

| Rat Liver Homogenate | 5 | 34 | [2] |

| Rat Liver Homogenate | 50 | 34 | [2] |

| Human Liver Homogenate | 5 | 27 | [2] |

| Human Liver Homogenate | 50 | 30 | [2] |

Note: This data is for PGMEA and serves as an example of rapid ester hydrolysis. Similar studies on propylene glycol fatty acid esters are needed.

Biodegradation

Following hydrolysis, the resulting propylene glycol and fatty acids are subject to microbial degradation.

Biodegradation of Propylene Glycol: Propylene glycol is considered readily biodegradable under both aerobic and anaerobic conditions.[3] Numerous studies have documented its degradation in various environmental matrices.

-

Aerobic Biodegradation: In the presence of oxygen, microorganisms, particularly of the Pseudomonas genus, can degrade propylene glycol to carbon dioxide and water.[4]

-

Anaerobic Biodegradation: Under anaerobic conditions, propylene glycol can be fermented to propionaldehyde, which is further metabolized.[5]

Quantitative Data on Propylene Glycol Biodegradation:

Table 2: Biodegradation Half-life of Propylene Glycol

| Environmental Compartment | Condition | Half-life | Reference |

| Surface Water | Aerobic | 1 - 4 days | [3] |

| Surface Water | Anaerobic | 3 - 5 days | [3] |

| Soil | Aerobic/Anaerobic | Similar to or less than surface water | [3] |

| Seawater | - | 13.6 days | [6] |

Biodegradation of Fatty Acids: The fatty acid moieties released upon hydrolysis are also generally biodegradable through pathways such as β-oxidation.

Biodegradation of Propylene Glycol Esters: Direct evidence for the biodegradation of intact propylene glycol esters is limited. The prevailing hypothesis is that the initial and rate-limiting step is enzymatic hydrolysis, followed by the rapid biodegradation of the hydrolysis products. To definitively assess the biodegradability of a specific propylene glycol ester, standardized tests such as the OECD 301 series for ready biodegradability should be conducted.[7]

Abiotic Degradation

Abiotic degradation pathways, such as photolysis and oxidation, may also contribute to the environmental fate of propylene glycol esters, although they are generally considered to be of lesser importance than biological processes for this class of compounds.

Photolysis: Some fatty acid esters can undergo photodecarboxylation when exposed to light.[8] However, specific data on the photolytic degradation rates of propylene glycol fatty acid esters in relevant environmental media are not available.

Experimental Protocols

Hydrolysis Rate Determination

A general protocol to determine the hydrolysis rate of a propylene glycol ester would involve:

-

Preparation of buffered solutions: Prepare aqueous buffer solutions at various environmentally relevant pH values (e.g., 5, 7, and 9).

-

Incubation: Add a known concentration of the propylene glycol ester to each buffer solution. Incubate the solutions at a constant temperature.

-

Sampling: At regular time intervals, withdraw aliquots from each solution.

-

Analysis: Quench the reaction (e.g., by adding a solvent or adjusting the pH) and analyze the concentration of the remaining parent ester and/or the formation of propylene glycol using a suitable analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Plot the concentration of the ester versus time and determine the hydrolysis rate constant and half-life for each pH and temperature condition.

Biodegradability Testing (OECD 301F - Manometric Respirometry)

This method assesses the ready biodegradability of a substance by measuring the oxygen consumed by microorganisms.

-

Preparation of Mineral Medium: A mineral medium containing essential salts is prepared and inoculated with a mixed population of microorganisms (e.g., from activated sludge).

-

Test and Control Vessels: The test substance is added to the test vessels. Control vessels contain the inoculum without the test substance to measure endogenous respiration. A reference substance of known biodegradability is also tested in parallel for quality control.

-

Incubation: The sealed vessels are incubated at a constant temperature (e.g., 20-25°C) in the dark with continuous stirring.

-

Measurement of Oxygen Consumption: The oxygen consumption is measured over a 28-day period using a respirometer.

-

Calculation of Biodegradation: The percentage of biodegradation is calculated based on the measured oxygen consumption relative to the theoretical oxygen demand (ThOD) of the test substance. A substance is considered readily biodegradable if it reaches a pass level of >60% ThOD within a 10-day window during the 28-day test.[7]

Analytical Methods for Propylene Glycol Esters in Environmental Samples

The analysis of propylene glycol esters in environmental matrices like soil and water typically involves extraction followed by chromatographic analysis.

Sample Preparation (Soil):

-

Solvent Extraction: A soil sample is extracted with an organic solvent or a mixture of solvents (e.g., dichloromethane/methanol).

-

Cleanup: The extract may require a cleanup step to remove interfering substances.

-

Concentration: The extract is concentrated to a smaller volume before analysis.

Sample Preparation (Water):

-

Liquid-Liquid Extraction: A water sample is extracted with an immiscible organic solvent.

-

Solid-Phase Extraction (SPE): Alternatively, the water sample can be passed through an SPE cartridge that retains the esters, which are then eluted with a solvent.

Analytical Determination:

-

Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is a common technique for the analysis of propylene glycol esters. Derivatization may be necessary to improve volatility and chromatographic performance.[9]

Visualizations

Degradation Pathway of Propylene Glycol Esters

Caption: General degradation pathway of propylene glycol esters.

Experimental Workflow for Biodegradability Testing

Caption: Workflow for OECD 301F ready biodegradability testing.

Gaps in Knowledge and Future Research Directions

While the general fate of propylene glycol esters can be inferred from the behavior of their hydrolysis products, there is a significant lack of direct experimental data for the esters themselves. Future research should focus on:

-

Quantitative Hydrolysis Studies: Determining the hydrolysis rates of a range of propylene glycol fatty acid esters under various environmentally relevant pH and temperature conditions.

-

Direct Biodegradation Studies: Conducting ready biodegradability tests (e.g., OECD 301 series) on specific propylene glycol esters to confirm their environmental persistence.

-

Identification of Degrading Microorganisms: Isolating and identifying microbial species capable of producing esterases that are active on propylene glycol esters.

-

Abiotic Degradation Studies: Investigating the potential for photolysis and oxidation of propylene glycol esters in aqueous and soil environments.

-

Gene Expression Studies: Utilizing transcriptomics to understand the genetic and signaling pathways involved in the microbial degradation of these esters.

Conclusion

Propylene glycol esters are expected to undergo hydrolysis to propylene glycol and fatty acids, which are then readily biodegraded in the environment. This suggests a low potential for long-term persistence. However, a lack of direct quantitative data on the hydrolysis and biodegradation rates of the esters themselves is a notable knowledge gap. Further research in the areas outlined above is necessary to provide a more complete and definitive assessment of the environmental fate and degradation of this important class of compounds.

References

- 1. 053. Propylene glycol esters of fatty acids (FAO Nutrition Meetings Report Series 40abc) [inchem.org]

- 2. Hydrolysis kinetics of propylene glycol monomethyl ether acetate in rats in vivo and in rat and human tissues in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Aerobic biodegradation of propylene glycol by soil bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biodegradability relationships among propylene glycol substances in the Organization for Economic Cooperation and Development ready- and seawater biodegradability tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oecd.org [oecd.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. fao.org [fao.org]

Methodological & Application

Propylene Glycol Diethylhexanoate: Application Notes and Protocols for Pharmaceutical Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) glycol diethylhexanoate is a diester of propylene glycol and 2-ethylhexanoic acid.[1] It is a clear, colorless to slightly yellow, oily liquid with a neutral odor.[2][3] Functioning primarily as an emollient, skin-conditioning agent, and solubilizer, it sees wide use in cosmetic and personal care products.[2][3] While specific quantitative data on its application in pharmaceutical formulations are limited in publicly available literature, its physicochemical properties suggest its potential as a valuable excipient in drug delivery systems, particularly for topical and oral routes of administration.

This document provides a comprehensive overview of the potential applications of propylene glycol diethylhexanoate in pharmaceutical formulations, drawing upon its known properties and data from structurally related propylene glycol esters. It also includes detailed protocols for key experiments to evaluate its efficacy as a solubility and penetration enhancer.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in formulation development.

| Property | Value | Reference |

| Chemical Name | 2-(2-ethylhexanoyloxy)propyl 2-ethylhexanoate | [4] |

| CAS Number | 93981-97-6 | [2] |

| Molecular Formula | C19H36O4 | [4] |

| Molecular Weight | 328.5 g/mol | [4] |

| Appearance | Clear, colorless to slightly yellow, oily liquid | [2][3] |

| Odor | Neutral | [2] |

| Solubility | Miscible with most cosmetic solvents, including ethanol. | [3] |

| Functions | Emollient, Solubilizer, Skin-conditioning agent | [2] |

Applications in Pharmaceutical Formulations

Based on its properties and the functions of similar propylene glycol esters, this compound is a promising candidate for the following pharmaceutical applications:

-

Topical Drug Delivery: Its emollient and non-oily feel make it an excellent vehicle for creams, lotions, and gels.[3] It can act as a solubilizer for poorly water-soluble active pharmaceutical ingredients (APIs) and potentially as a penetration enhancer to improve drug delivery through the stratum corneum.

-

Oral Drug Delivery (Self-Emulsifying Drug Delivery Systems - SEDDS): Propylene glycol esters are utilized as the oil phase or co-solvent in SEDDS to enhance the oral bioavailability of poorly water-soluble drugs.[5][6] this compound's solvent properties make it a candidate for such formulations, which form fine emulsions or microemulsions in the gastrointestinal tract, thereby improving drug dissolution and absorption.[7]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to evaluate this compound in pharmaceutical formulations. These are general protocols that can be adapted for specific APIs and formulation types.

Protocol 1: Determination of API Solubility in this compound

Objective: To determine the saturation solubility of an Active Pharmaceutical Ingredient (API) in this compound.

Materials:

-

Active Pharmaceutical Ingredient (API) powder

-

This compound

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a validated analytical method for the API

-

Volumetric flasks and pipettes

-

Appropriate HPLC grade solvents for mobile phase and sample dilution

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the API powder to a series of vials.

-

Accurately add a known volume or weight of this compound to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Sample Preparation for Analysis:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved API.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the sediment.

-

Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of the API.

-

Calculate the saturation solubility of the API in this compound, typically expressed in mg/mL or mg/g.

-

Protocol 2: Formulation of a Topical Gel with this compound

Objective: To prepare a topical gel formulation containing an API, using this compound as a solubilizer and/or emollient.

Materials:

-

Active Pharmaceutical Ingredient (API)

-

This compound

-

Gelling agent (e.g., Carbopol® 940, Hydroxypropyl methylcellulose)

-

Neutralizing agent (e.g., Triethanolamine, if using Carbopol)

-

Co-solvent (e.g., Ethanol, Propylene Glycol)

-

Purified water

-

Preservatives (e.g., Methylparaben, Propylparaben)

-

Beakers, magnetic stirrer, overhead stirrer, pH meter, viscometer

Methodology:

-

Preparation of the Gel Base (Example with Carbopol 940):

-

Disperse the gelling agent (e.g., 1% w/w Carbopol 940) in purified water with constant stirring using an overhead stirrer, avoiding the formation of lumps.

-

Allow the dispersion to hydrate (B1144303) for at least 2 hours or overnight.

-

-

Preparation of the Active Phase:

-

In a separate beaker, dissolve the API in a mixture of this compound and any co-solvents. Gentle heating may be applied if necessary to aid dissolution.

-

If preservatives are used, dissolve them in a suitable solvent (e.g., propylene glycol) and add to this phase.

-

-

Formation of the Gel:

-

Slowly add the active phase to the hydrated gel base with continuous stirring.

-

Neutralize the gel by slowly adding a neutralizing agent (e.g., triethanolamine) dropwise while monitoring the pH. Continue until a clear, viscous gel is formed and the desired pH (typically 5.5-7.0 for skin) is achieved.

-

Stir gently to ensure homogeneity, avoiding air entrapment.

-

-

Characterization of the Gel:

-

Physical Appearance: Visually inspect the gel for clarity, color, homogeneity, and the presence of any particles.

-

pH Measurement: Determine the pH of the gel using a calibrated pH meter.

-

Viscosity: Measure the viscosity of the gel using a viscometer with an appropriate spindle and rotational speed.

-

Drug Content: Assay the gel for API content uniformity using a validated analytical method.

-

Protocol 3: Development and Characterization of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate and characterize a SEDDS using this compound as the oil or co-solvent phase for a poorly water-soluble drug.

Materials:

-

Active Pharmaceutical Ingredient (API)

-

This compound

-

Surfactant (e.g., Tween® 80, Cremophor® EL)

-

Co-surfactant/Co-solvent (e.g., Transcutol® HP, Propylene Glycol)

-

Purified water

-

Vortex mixer, magnetic stirrer

-

Particle size analyzer (e.g., Dynamic Light Scattering)

Methodology:

-

Excipient Screening:

-

Determine the solubility of the API in various oils, surfactants, and co-solvents to identify suitable excipients.

-

-

Construction of Pseudo-Ternary Phase Diagrams:

-

Prepare various mixtures of the oil phase (this compound), surfactant, and co-surfactant at different weight ratios (e.g., 1:9 to 9:1 for surfactant:co-surfactant).

-

For each ratio, titrate the mixture with the aqueous phase (purified water) and observe the formation of emulsions.

-

Identify the regions of spontaneous microemulsion or nanoemulsion formation (clear or bluish-white appearance) and plot these on a pseudo-ternary phase diagram.

-

-

Formulation of Drug-Loaded SEDDS:

-

Select a formulation from the self-emulsifying region of the phase diagram.

-

Dissolve the API in the mixture of oil, surfactant, and co-surfactant with the aid of a vortex mixer or gentle heating.

-

-

Characterization of the SEDDS:

-

Self-Emulsification Assessment: Add a known amount of the SEDDS formulation to a specified volume of purified water under gentle agitation and observe the time and appearance of the resulting emulsion.

-

Droplet Size and Polydispersity Index (PDI): Dilute the formed emulsion with purified water and measure the globule size and PDI using a particle size analyzer.

-

Drug Content: Determine the amount of API in the SEDDS formulation using a validated analytical method.

-

Protocol 4: In Vitro Drug Release/Permeation Study

Objective: To evaluate the release and/or skin permeation of an API from a formulation containing this compound.

Materials:

-

Franz diffusion cells

-

Synthetic membrane or excised skin (e.g., human or animal)

-

Receptor medium (e.g., phosphate-buffered saline, PBS)

-

Formulation containing the API and this compound

-

Magnetic stirrers, water bath

-

HPLC system for sample analysis

Methodology:

-

Preparation of the Diffusion Cells:

-

Mount the membrane or skin between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped underneath.

-

Fill the receptor compartment with pre-warmed (32°C for skin permeation) and degassed receptor medium.

-

Allow the system to equilibrate for 30 minutes.

-

-

Application of the Formulation:

-

Apply a known amount of the formulation to the surface of the membrane/skin in the donor compartment.

-

-

Sampling:

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment and immediately replace it with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

-

-

Sample Analysis:

-

Analyze the collected samples for API concentration using a validated HPLC method.

-

-

Data Analysis:

-

Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time.

-

Determine the steady-state flux (Jss) from the linear portion of the curve.

-

Protocol 5: Stability Testing of the Formulation

Objective: To assess the physical and chemical stability of a pharmaceutical formulation containing this compound under accelerated and long-term storage conditions.

Materials:

-

The final formulated product in its intended container-closure system

-

Stability chambers set to ICH-recommended conditions (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated)

-

Analytical instrumentation for API quantification and degradation product analysis (e.g., HPLC)

-

Equipment for physical characterization (e.g., viscometer, pH meter, microscope)

Methodology:

-

Sample Storage:

-

Place the packaged formulations in stability chambers at the specified temperature and humidity conditions.

-

-

Testing Schedule:

-

Withdraw samples at predetermined time points (e.g., 0, 1, 3, 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term).

-

-

Evaluation Parameters:

-

Physical Stability: Visually inspect for changes in appearance, color, odor, and phase separation. For semi-solids, evaluate viscosity, pH, and microscopic appearance. For SEDDS, assess droplet size and PDI after emulsification.

-

Chemical Stability: Quantify the API content to determine its degradation over time. Identify and quantify any degradation products using a stability-indicating HPLC method.

-

-

Data Analysis:

-

Analyze the data to establish the shelf-life of the product under the recommended storage conditions.

-

Visualizations

Caption: Conceptual pathway of skin penetration enhancement by propylene glycol esters.

Caption: General experimental workflow for topical formulation development.

Caption: Logical relationship diagram for a typical pharmaceutical stability study.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | Propylene Glycol Dioctanoate | Cosmetic Ingredients Guide [ci.guide]

- 3. research.monash.edu [research.monash.edu]

- 4. This compound | C19H36O4 | CID 21960538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Effect of propylene glycol on the skin penetration of drugs | Semantic Scholar [semanticscholar.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. researchgate.net [researchgate.net]

Propylene Glycol Diethylhexanoate as a Plasticizer for Polymer Films: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) glycol diethylhexanoate (PGDE) is a diester of propylene glycol and 2-ethylhexanoic acid, functioning as an effective plasticizer for various polymers used in pharmaceutical film coating and drug delivery systems. Its primary role is to increase the flexibility and workability of polymer films by reducing the glass transition temperature (Tg), thereby minimizing brittleness and improving mechanical properties. This application note provides a comprehensive overview of the use of PGDE as a plasticizer, including its effects on polymer film properties, detailed experimental protocols for film preparation and characterization, and illustrative data. The information is intended to guide researchers and drug development professionals in the formulation and evaluation of polymer films plasticized with PGDE.

Plasticizers are essential components in many pharmaceutical formulations, particularly in film-based systems such as oral films, transdermal patches, and coated dosage forms.[1] They function by inserting themselves between polymer chains, which reduces intermolecular forces and increases the free volume, leading to a softer and more flexible material.[2] The selection of a suitable plasticizer is critical as it can significantly impact the mechanical integrity, drug release profile, and stability of the final product.[3]

Key Properties and Effects of Propylene Glycol Diethylhexanoate (PGDE)

PGDE is a clear, colorless to pale yellow, oily liquid with low viscosity. Its chemical structure and properties make it a compatible plasticizer for a range of polymers, including cellulosics like ethylcellulose and acrylic polymers such as Eudragit®.

Effect on Mechanical Properties

The addition of PGDE to a polymer film significantly alters its mechanical properties. Generally, as the concentration of PGDE increases, the tensile strength of the film decreases, while the elongation at break increases. This indicates a transition from a rigid, brittle film to a more flexible and elastic one.

Table 1: Illustrative Mechanical Properties of Ethylcellulose Films Plasticized with PGDE

| PGDE Concentration (% w/w of polymer) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |

| 0 | 25.0 | 5.0 | 1800 |

| 10 | 18.5 | 15.0 | 1200 |

| 20 | 12.0 | 35.0 | 700 |

| 30 | 7.5 | 60.0 | 300 |

Note: The data presented in this table is illustrative and based on typical trends observed with similar plasticizers. Actual values may vary depending on the specific polymer, film preparation method, and testing conditions.

Effect on Thermal Properties

A key function of a plasticizer is to lower the glass transition temperature (Tg) of the polymer.[1] A lower Tg is crucial for ensuring the film remains flexible at physiological temperatures and during storage. The reduction in Tg is typically proportional to the concentration of the plasticizer.

Table 2: Illustrative Glass Transition Temperature (Tg) of Eudragit® RS Films Plasticized with PGDE

| PGDE Concentration (% w/w of polymer) | Glass Transition Temperature (°C) |

| 0 | 65 |

| 10 | 52 |

| 20 | 38 |

| 30 | 25 |

Note: The data presented in this table is illustrative and based on typical trends observed with similar plasticizers. Actual values may vary depending on the specific polymer and analytical method used.

Effect on Drug Release

The inclusion of a plasticizer can influence the drug release profile from a polymer film. By increasing the free volume and mobility of the polymer chains, PGDE can facilitate the diffusion of the entrapped drug, potentially leading to a faster release rate. However, the extent of this effect depends on the drug's properties, the polymer matrix, and the concentration of the plasticizer. For instance, in ethylcellulose coatings, an increase in plasticizer concentration generally leads to a decrease in the drug release rate due to more complete film formation, though exceeding the saturation capacity can reverse this trend.[4]

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and characterization of polymer films plasticized with PGDE.

Protocol 1: Preparation of Polymer Films by Solvent Casting

The solvent casting method is a common and straightforward technique for preparing polymer films in a laboratory setting.[5]

Materials:

-

Polymer (e.g., Ethylcellulose, Eudragit® RS)

-

This compound (PGDE)

-

Volatile Solvent (e.g., Ethanol, Acetone, or a mixture thereof)

-

Active Pharmaceutical Ingredient (API) (optional)

-

Petri dish or a flat, level casting surface

-

Magnetic stirrer and stir bar

-

Drying oven or desiccator

Procedure:

-

Polymer Solution Preparation: Dissolve a known amount of the polymer in a suitable volatile solvent to achieve the desired concentration (e.g., 10% w/v). Stir the mixture using a magnetic stirrer until the polymer is completely dissolved. Gentle heating may be applied if necessary to aid dissolution.

-

Plasticizer and API Incorporation:

-

Calculate the required amount of PGDE based on the desired weight percentage relative to the polymer (e.g., 10%, 20%, 30% w/w).

-

Add the PGDE to the polymer solution and continue stirring for at least 30 minutes to ensure a homogenous mixture.

-

If incorporating an API, dissolve or disperse it in the polymer-plasticizer solution and stir until uniformly distributed.

-

-

Film Casting:

-

Pour a specific volume of the final solution into a clean, level Petri dish. The volume will determine the final thickness of the film.

-

Gently swirl the dish to ensure the solution spreads evenly across the surface.

-

-

Solvent Evaporation:

-

Cover the Petri dish with a watch glass or place it in a fume hood to allow for slow and controlled evaporation of the solvent at room temperature for 24 hours. This helps to prevent the formation of bubbles and ensures a uniform film.

-

-